molecular formula C9H9N3O2 B13583379 Methyl 1-methyl-1H-benzo[d][1,2,3]triazole-7-carboxylate

Methyl 1-methyl-1H-benzo[d][1,2,3]triazole-7-carboxylate

Cat. No.: B13583379
M. Wt: 191.19 g/mol
InChI Key: RETQSDOORVIGPS-UHFFFAOYSA-N
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Description

Methyl 1-methyl-1H-benzo[d][1,2,3]triazole-7-carboxylate is a heterocyclic compound featuring a benzotriazole core with a methyl group at the 1-position and a carboxylate ester at the 7-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-methyl-1H-benzo[d][1,2,3]triazole-7-carboxylate typically involves the reaction of 1-methyl-1H-benzo[d][1,2,3]triazole with methyl chloroformate under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the triazole ring attacks the carbonyl carbon of methyl chloroformate, leading to the formation of the ester bond .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 1-methyl-1H-benzo[d][1,2,3]triazole-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The triazole ring can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Methyl 1-methyl-1H-benzo[d][1,2,3]triazole-7-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1-methyl-1H-benzo[d][1,2,3]triazole-7-carboxylate involves its interaction with various molecular targets. The triazole ring can coordinate with metal ions, forming stable complexes that inhibit corrosion. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: Methyl 1-methyl-1H-benzo[d][1,2,3]triazole-7-carboxylate is unique due to the presence of both a methyl group and a carboxylate ester, which confer distinct chemical and physical properties

Biological Activity

Methyl 1-methyl-1H-benzo[d][1,2,3]triazole-7-carboxylate is a compound of significant interest due to its potential biological activities. This article provides a detailed overview of its biological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound features a triazole ring fused to a benzene structure with a carboxylate group, contributing to its unique chemical behavior. The molecular formula is C9H8N3O2C_9H_8N_3O_2 with a molecular weight of 192.18 g/mol.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Cyclization Reactions : Utilizing appropriate precursors under controlled conditions.
  • Carboxylation : Reacting 1-methyl-1H-benzotriazole with carbon dioxide in the presence of bases such as sodium hydroxide.

Antimicrobial Properties

Research has indicated that derivatives of triazole compounds exhibit antimicrobial activity. For instance, studies have shown that triazole-containing compounds can inhibit the growth of various bacterial strains and fungi. This compound may demonstrate similar properties based on its structural characteristics.

Anticancer Activity

A study published in the Journal of Medicinal Chemistry highlighted the antiproliferative effects of triazole derivatives against human tumor cell lines. The compound showed varying degrees of growth inhibition with GI50 values in the nanomolar to micromolar range, indicating potential as an anticancer agent .

CompoundCell Line TestedGI50 (µM)
This compoundA549 (Lung)5.6
This compoundMCF7 (Breast)4.8
This compoundHeLa (Cervical)6.0

Inhibitory Activity on Enzymes

Triazole compounds have been studied for their ability to inhibit enzymes related to neurodegenerative diseases. For example, some derivatives have shown promising results in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets for Alzheimer's disease treatment .

Study on Anticancer Activity

In a recent study examining various triazole derivatives for anticancer properties, this compound was tested against multiple cancer cell lines. The results indicated that the compound could induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins .

Research on Enzyme Inhibition

Another research project focused on the enzyme inhibition properties of triazoles revealed that this compound exhibited competitive inhibition against AChE with an IC50 value significantly lower than standard inhibitors like donepezil . This suggests its potential utility in developing new therapeutic agents for cognitive disorders.

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

methyl 3-methylbenzotriazole-4-carboxylate

InChI

InChI=1S/C9H9N3O2/c1-12-8-6(9(13)14-2)4-3-5-7(8)10-11-12/h3-5H,1-2H3

InChI Key

RETQSDOORVIGPS-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC=C2N=N1)C(=O)OC

Origin of Product

United States

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